molecular formula C20H19N5O2 B11321676 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11321676
M. Wt: 361.4 g/mol
InChI Key: RUNYBMAPZMHMII-UHFFFAOYSA-N
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Description

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a triazole ring, a benzoxazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is typically carried out in the presence of a copper catalyst.

    Coupling of the Benzoxazole and Triazole Rings: The benzoxazole and triazole rings are then coupled through a suitable linker, such as a carboxamide group, using standard peptide coupling reagents like EDCI or DCC.

    Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide
  • N-(2-methoxybenzyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyltriazole-4-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-3-11-21-20(26)18-13(2)25(24-22-18)15-9-10-17-16(12-15)19(27-23-17)14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3,(H,21,26)

InChI Key

RUNYBMAPZMHMII-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(N(N=N1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C

Origin of Product

United States

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